N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require elevated temperatures and the presence of a base to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, influencing their activity and leading to the compound’s observed effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar structural features but different functional groups.
N-Ethylethanamine: A secondary amine with a simpler structure.
Piperazinyl Benzimidazoles: Compounds with comparable antifungal activity.
Uniqueness
N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine is unique due to its specific combination of the benzimidazole ring and ethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H17N3 |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C12H17N3/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15) |
InChI Key |
MZUGBESYPPLZJD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1=NC2=C(N1)C=C(C=C2)C |
Origin of Product |
United States |
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